molecular formula C17H19N3O3 B2605365 N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide CAS No. 853591-11-4

N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide

Cat. No. B2605365
M. Wt: 313.357
InChI Key: HUJRMSJOJTXBRR-UHFFFAOYSA-N
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Future Directions

Given the lack of information available, it seems that there is a lot of potential for future research into “N’-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide”. This could include studies into its synthesis, properties, and potential applications6.


properties

IUPAC Name

N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-13-6-4-7-14(12-13)23-11-5-9-16(21)19-20-17(22)15-8-2-3-10-18-15/h2-4,6-8,10,12H,5,9,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJRMSJOJTXBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NNC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331021
Record name N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57256195
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide

CAS RN

853591-11-4
Record name N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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